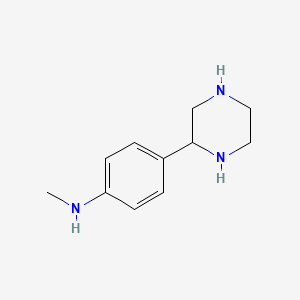

N-Methyl-4-(piperazin-2-YL)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-methyl-4-piperazin-2-ylaniline |

InChI |

InChI=1S/C11H17N3/c1-12-10-4-2-9(3-5-10)11-8-13-6-7-14-11/h2-5,11-14H,6-8H2,1H3 |

InChI Key |

PPZRJHITYZHFOY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C2CNCCN2 |

Origin of Product |

United States |

Contextualizing Aniline and Piperazine Moieties in Advanced Organic Chemistry

The aniline (B41778) and piperazine (B1678402) rings are ubiquitous structural motifs in the design of biologically active compounds. Their prevalence stems from a combination of versatile chemical reactivity, favorable physicochemical properties, and the ability to interact with a wide range of biological targets.

Aniline Moiety: The aniline structure, a phenyl group attached to an amino group, is a fundamental building block in organic synthesis. In medicinal chemistry, it serves as a versatile scaffold that can be readily modified to fine-tune a compound's pharmacological profile. mdpi.com The amino group can act as a hydrogen bond donor and a basic center, while the aromatic ring can engage in various interactions, including pi-stacking. However, the aniline moiety can also present challenges, such as metabolic instability or potential toxicity, prompting chemists to explore bioisosteric replacements to optimize drug-like properties. mdpi.com

Piperazine Moiety: Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This heterocycle is considered a "privileged scaffold" in drug discovery. nih.gov Its presence in a molecule can significantly enhance water solubility and oral bioavailability due to its ability to be protonated at physiological pH. nih.govresearchgate.net The two nitrogen atoms provide points for structural diversification, allowing the piperazine ring to act as a flexible linker or as a key pharmacophoric element interacting with target proteins. mdpi.comresearchgate.net It is a core component in numerous approved drugs across various therapeutic areas, including oncology, neuroscience, and infectious diseases. researchgate.netbldpharm.comresearchgate.net

The combination of these two moieties in one scaffold, as seen in N-Methyl-4-(piperazin-2-YL)aniline, creates a compound with multiple points for chemical modification and diverse potential for biological interactions.

Academic Research Landscapes for the N Methyl 4 Piperazin 2 Yl Aniline Scaffold

A review of current scientific literature indicates that N-Methyl-4-(piperazin-2-YL)aniline (CAS No. 1824232-49-6) is not itself the subject of extensive, dedicated academic study. bldpharm.combldpharm.com It is primarily available commercially as a chemical building block, suggesting its use as an intermediate in the synthesis of more complex molecules rather than as a final product for biological investigation.

However, the research landscape for structurally related compounds is rich and provides a strong indication of the potential applications for this scaffold. Derivatives of arylpiperazine and phenylpiperazine are widely investigated for their effects on the central nervous system (CNS), particularly their interactions with serotonergic and dopaminergic receptors. For instance, substituted piperazine (B1678402) and aniline (B41778) derivatives have been synthesized and screened for anticonvulsant activity, showing affinity for 5-HT1A and 5-HT2A serotonin (B10506) receptors. researchgate.net

Furthermore, the N-methylpiperazine group is a key component in many active pharmaceutical ingredients. Research into methyl piperazine derivatives has explored their potential as anticancer agents, with some compounds showing promising cytotoxicity against various cancer cell lines, potentially through the inhibition of targets like the epidermal growth factor receptor (EGFR). researchgate.net

The table below illustrates the structural relationship between the target compound and other researched aniline-piperazine derivatives.

| Compound Name | Base Structure | Key Features |

| This compound | (piperazin-2-yl)aniline | N-methyl group on the aniline nitrogen; unsubstituted piperazine at position 2. |

| 4-(4-Methylpiperazin-1-yl)aniline | (piperazin-1-yl)aniline | N-methyl group on the distal piperazine nitrogen. |

| 2-(4-Methylpiperazin-1-yl)aniline | (piperazin-1-yl)aniline | Piperazine attached at the ortho position of aniline. |

| N-methyl-3-phenylpiperazine | Phenylpiperazine | Aniline is replaced by a simple phenyl group. |

This comparative landscape suggests that the this compound scaffold is well-positioned for exploration in neuropharmacology and oncology.

Foundational Research Directions and Unexplored Avenues

Retrosynthetic Considerations for the this compound Structure

Retrosynthetic analysis of this compound reveals several key disconnections for strategic synthesis. The most prominent disconnection is the C-N bond between the aniline ring and the piperazine moiety. This bond can be formed through nucleophilic substitution or cross-coupling reactions, which are common strategies in the synthesis of N-arylpiperazines. mdpi.com Another important disconnection involves the formation of the piperazine ring itself, which can be constructed from appropriate precursors. Additionally, the methyl group on the aniline nitrogen and any substituents on the piperazine ring can be introduced through various functional group interconversions.

A common retrosynthetic approach involves disconnecting the aryl-nitrogen bond, leading to precursors such as a substituted aniline and a piperazine derivative. nih.gov Alternatively, the piperazine ring can be built onto a pre-existing aniline structure. mdpi.com The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on both the aromatic ring and the piperazine nucleus.

Established and Emerging Synthetic Pathways

A variety of synthetic methods have been developed for the construction of the N-arylpiperazine scaffold. These range from classical amination reactions to modern transition-metal-catalyzed cross-couplings and multi-component strategies.

Reductive Amination: This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. youtube.comlibretexts.org For the synthesis of N-arylpiperazines, this could involve reacting a suitable aniline derivative with a piperazine precursor containing a carbonyl group, followed by reduction. organic-chemistry.org While a two-step process is possible, one-pot procedures using specific reducing agents like sodium cyanoborohydride (NaBH3CN) are often preferred as they can selectively reduce the imine in the presence of the carbonyl starting material. youtube.commasterorganicchemistry.com

Cross-Coupling Approaches:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of C-N bonds and is widely used for the synthesis of N-arylpiperazines. nih.govorganic-chemistry.orgyoutube.com The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands has significantly improved the efficiency and scope of this reaction, allowing for the coupling of a wide variety of aryl halides with amines, including piperazine derivatives. youtube.com This method offers a direct and versatile route to N-arylpiperazines, often with high yields and good functional group tolerance. nih.govorganic-chemistry.org A series of N-arylpiperazines have been successfully prepared using palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Ullmann Coupling: The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds between an aryl halide and an amine. organic-chemistry.orgresearchgate.net While traditional Ullmann conditions often require harsh reaction conditions, modern modifications have made this a more viable method. nih.gov The use of ligands, such as diamines and amino acids, can improve the efficiency of the reaction. nih.govfrontiersin.org Ullmann-type reactions represent an important alternative to palladium-catalyzed methods. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer an efficient approach to complex molecules. frontiersin.org While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided results, the principles of MCRs are applicable to the synthesis of related heterocyclic structures. For instance, three-component reactions involving arynes, nucleophiles, and carbon dioxide have been developed. mdpi.com The development of novel MCRs remains an active area of research and could provide streamlined routes to N-arylpiperazine scaffolds in the future.

A common and effective strategy for synthesizing N-arylpiperazines involves the use of nitroaromatic precursors. google.com In this approach, a substituted nitro-chlorobenzene can be reacted with N-methylpiperazine to form a nitro-arylpiperazine intermediate. google.com This intermediate is then subjected to a reduction step, typically using a catalyst like palladium on carbon (Pd/C) and hydrogen gas, to convert the nitro group to an amine, yielding the final N-arylpiperazine product. google.com This method is advantageous as it avoids the need to handle potentially unstable or expensive aniline precursors directly. rsc.org

Another precursor-based approach involves the reaction of an aniline derivative with bis(2-chloroethyl)amine (B1207034) to construct the piperazine ring directly onto the aniline. nih.gov Functional group interconversions are also crucial. For example, a protecting group like tert-butoxycarbonyl (Boc) can be used on the piperazine nitrogen, which is then removed in a later step of the synthesis. researchgate.net

Methodological Advancements in this compound Synthesis

Continuous research in synthetic methodology has led to more efficient and environmentally friendly ways to produce N-arylpiperazines.

The choice of catalyst and ligand is critical in transition-metal-catalyzed reactions for N-arylpiperazine synthesis.

Palladium Catalysts: Palladium-based catalysts are central to modern C-N bond formation, particularly in the Buchwald-Hartwig amination. nih.govacs.org The development of air- and moisture-stable palladium precatalysts has enabled rapid C-N cross-coupling reactions, even under aerobic conditions. nih.gov This has significantly simplified the experimental setup and broadened the applicability of these reactions. nih.gov Research has shown that palladium nanoparticles can also be effective catalysts for the Buchwald-Hartwig synthesis of N-aryl piperazines. acs.org

Ligand Effects: The ligands used in palladium-catalyzed amination have a profound impact on the reaction's efficiency and scope. youtube.comacs.org Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.comyoutube.com The steric and electronic properties of these ligands help to stabilize the palladium catalyst and facilitate the desired bond formation. youtube.com The development of third-generation ligands has allowed for reactions to be conducted under milder conditions, with lower catalyst loadings, and with previously challenging substrates like aryl chlorides. acs.org The careful selection of the ligand is often the most critical variable to optimize in these transformations. nih.gov

Reaction Medium Optimization (Solvents, Additives)

The choice of solvent and additives is critical in the synthesis of N-arylpiperazines as it influences reaction rate, yield, and catalyst stability. rsc.org

Solvents: In palladium-catalyzed aminations, aprotic polar solvents are commonly employed. Toluene is a frequent choice, particularly in reactions using potassium tert-amylate as a base. rsc.org Other solvents like dichloromethane (B109758) (CH2Cl2), ethanol, and acetonitrile (B52724) have also been utilized depending on the specific reactants and catalytic system. researchgate.net For instance, in the synthesis of a key intermediate for fentanyl analogues, a mixture of CH2Cl2 and acetic acid (AcOH) in a roughly 1:1 ratio provided optimal results for a Strecker-type condensation. researchgate.net In some eco-friendly approaches, piperazine itself can be used in excess to act as both a reactant and the solvent, which can be cost-effective. nih.govorganic-chemistry.org

Additives: Additives, primarily bases and ligands, are essential components of the catalytic system.

Bases: The base plays a crucial role in the catalytic cycle of the Buchwald-Hartwig amination. numberanalytics.com Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a commonly used base. rsc.org Other bases such as potassium tert-amylate and cesium carbonate are also effective. rsc.org The choice of base can significantly impact the reaction's efficiency and selectivity.

Ligands: The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. numberanalytics.com Bulky, electron-rich phosphine ligands are often used. For example, RuPhos and Xantphos have been shown to be effective in the amination of aryl chlorides. nih.govbristol.ac.uk The ligand-to-metal ratio is a parameter that requires careful optimization to ensure catalyst activity and selectivity. numberanalytics.com In some cases, nickel-based catalysts with ligands like 2,2′-bipyridine have been used for the selective mono-arylation of piperazine. researchgate.net

| Parameter | Examples | Function/Purpose | Source |

|---|---|---|---|

| Solvents | Toluene, Dichloromethane (CH2Cl2), Acetonitrile, Dioxane, Ethanol, Piperazine (as solvent) | Dissolve reactants, influence reaction rate and catalyst stability. | nih.govrsc.orgresearchgate.netorganic-chemistry.org |

| Bases | Sodium tert-butoxide (NaOtBu), Potassium tert-amylate, Cesium Carbonate | Facilitate the ligand exchange step in the catalytic cycle. | numberanalytics.comrsc.org |

| Ligands | RuPhos, Xantphos, DPEphos, 2,2′-bipyridine (for Ni catalyst) | Stabilize the metal catalyst and promote key reaction steps. | nih.govbristol.ac.ukresearchgate.netacs.org |

Temperature and Pressure Parameters

Temperature and pressure are key physical parameters that are adjusted to control reaction kinetics and drive the synthesis towards completion.

Temperature: The optimal temperature for the synthesis of N-arylpiperazines can vary widely depending on the reactivity of the substrates and the catalytic system employed. Many Buchwald-Hartwig amination reactions are conducted at elevated temperatures, often in the range of 80 °C to 110 °C, to ensure a reasonable reaction rate. rsc.orgbristol.ac.uk For example, a batch procedure for a Buchwald-Hartwig amination was stirred at 100 °C until full conversion was achieved. rsc.org However, some highly efficient catalytic systems allow for reactions to proceed at room temperature. acs.org In certain cases, such as the palladium-catalyzed cyclization for synthesizing substituted piperazines, lowering the temperature from room temperature to 0 °C significantly improved the selectivity of the reaction. acs.org

Pressure: Most laboratory-scale syntheses of N-arylpiperazines are performed at atmospheric pressure in glassware open to an inert atmosphere (like nitrogen or argon) to prevent oxidation of the catalyst and reactants. nih.gov However, for certain transformations, such as catalytic N-debenzylation, reactions might be carried out under elevated pressure of hydrogen gas. researchgate.net Continuous flow processes, which can offer advantages in terms of safety and scalability, may operate under different pressure conditions compared to batch reactions. rsc.org

| Parameter | Typical Range/Condition | Rationale | Source |

|---|---|---|---|

| Temperature | 0 °C to 110 °C | To control reaction rate and selectivity. Higher temperatures often increase the rate but may decrease selectivity. | rsc.orgbristol.ac.ukacs.org |

| Pressure | Atmospheric or Elevated | Most reactions are at atmospheric pressure. Elevated pressure may be used for specific steps like hydrogenation. | nih.govrsc.orgresearchgate.net |

Reagent Stoichiometry and Addition Methods

The molar ratio of reactants and the method of their addition are critical for maximizing the yield of the desired product and minimizing side reactions.

Reagent Stoichiometry: In the synthesis of mono-N-arylpiperazines, it is common to use an excess of the piperazine reagent to disfavor the formation of the bis-arylated byproduct. nih.gov For instance, in the development of a rapid synthesis of N-arylpiperazines, initial attempts with 1.5 equivalents of piperazine resulted in a significant amount of the undesired bis-arylated product. nih.gov In a large-scale synthesis of Venetoclax, an 8-fold excess of unprotected piperazine was used to minimize the formation of the double addition product. nih.gov The catalyst loading is typically low, often in the range of 0.5 to 5 mol%. rsc.orgbristol.ac.uk The stoichiometry of the base is also important; for example, 1.4 to 1.5 equivalents of the base are often used. rsc.org

Addition Methods: The order and rate of reagent addition can influence the outcome of the reaction. In some procedures, the reactants, catalyst, and base are simply mixed together at the start of the reaction. rsc.org For more sensitive reactions or when trying to control exotherms on a larger scale, a gradual or portion-wise addition of one of the reagents may be employed. For example, in the synthesis of an optically pure piperazine derivative, a solution of n-BuLi was added dropwise to maintain a low reaction temperature. acs.org In continuous flow synthesis, reactants are continuously pumped and mixed in a reactor, which allows for precise control over stoichiometry and reaction time. rsc.org

| Reagent | Typical Stoichiometry (relative to limiting reagent) | Reason | Source |

|---|---|---|---|

| Piperazine Analogue | 1.5 to 8 equivalents | To favor mono-arylation and minimize bis-arylation byproducts. | nih.govnih.gov |

| Palladium Catalyst | 0.5 - 5 mol% | To achieve catalytic turnover efficiently without excessive cost. | rsc.orgbristol.ac.uk |

| Base | 1.4 - 1.5 equivalents | To ensure complete reaction by neutralizing the acid byproduct. | rsc.org |

Preparative Scale Synthesis and Yield Optimization for this compound

Scaling up the synthesis of a compound like this compound from laboratory to preparative or industrial scale presents several challenges that require careful optimization of the reaction conditions to maximize yield and ensure safety and cost-effectiveness.

Yield Optimization: The optimization of reaction yield is a multi-faceted process. Statistical methods like Design of Experiments (DoE) can be more efficient than the traditional "one variable at a time" (OVAT) approach. bristol.ac.uk DoE allows for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading, ligand-to-metal ratio) to identify the optimal conditions for the highest yield. numberanalytics.combristol.ac.uk For example, in optimizing a Buchwald-Hartwig amination, a DoE approach predicted a yield of 92%, with an actual optimized yield of 86% being achieved, which was a significant improvement. bristol.ac.uk

Key factors that are typically optimized include:

Catalyst System: Screening different palladium precursors, ligands, and their ratios is crucial. The development of air- and moisture-stable palladium precatalysts has simplified the setup of these reactions and improved their reliability. nih.gov

Reaction Conditions: Fine-tuning the temperature, reaction time, and concentration of reactants is essential. For instance, a palladium-catalyzed cyclization to form a piperazine derivative was improved from 71% yield in 30 minutes to a near-quantitative yield in just 10 minutes by switching the solvent from acetone (B3395972) to dichloromethane. acs.org

Preparative Scale Considerations: Transitioning to a larger scale requires addressing issues such as heat transfer, mixing, and the handling of potentially hazardous reagents. Continuous flow chemistry is an increasingly adopted strategy for the large-scale synthesis of pharmaceutical intermediates. rsc.org It offers advantages such as better temperature control, improved safety by minimizing the volume of hazardous reactions at any given time, and the potential for easier automation and process control. rsc.orgresearchgate.net A challenge in scaling up reactions like the Buchwald-Hartwig amination is the formation of insoluble inorganic salts as byproducts, which can cause reactor clogging in flow systems. rsc.org Strategies to manage this, such as the use of ultrasound, have been explored. rsc.org

Electrophilic and Nucleophilic Transformations of the Aniline Moiety

The aniline portion of this compound is characterized by the N-methylamino group, which significantly influences the reactivity of the aromatic ring. The methylamino group is a potent activating group, directing electrophiles to the ortho and para positions relative to itself. Given that the piperazin-2-yl substituent occupies the para position, electrophilic aromatic substitution will predominantly occur at the positions ortho to the N-methylamino group (positions 3 and 5).

The secondary amine of the aniline moiety is itself a nucleophilic center. It can react with various electrophiles. For instance, amidation reactions with acyl chlorides or carboxylic acids can occur at this site. Recent studies on similar N-methylaniline structures have demonstrated successful amidation under various conditions, including DAST-enabled synthesis which allows for the coupling of N-methylanilines with carboxylic acids to form amide products. acs.org

Functionalization of the Piperazine Ring: Alkylation and Acylation

The piperazine ring contains two secondary amines, making it a prime site for functionalization. The nitrogen atom not directly attached to the aniline ring is particularly available for nucleophilic attack. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

Alkylation: This can be achieved using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. This method is a cornerstone in the synthesis of numerous piperazine-containing pharmaceuticals. mdpi.com

Acylation: The piperazine nitrogen readily reacts with acylating agents like acyl chlorides or acid anhydrides. This reaction is often used to introduce carbonyl functionalities, which can serve as handles for further chemical modifications or to modulate the biological activity of the molecule. The synthesis of various phenylpiperazine derivatives often involves N-substitution reactions as a key step. nih.gov

The table below summarizes common reagents used for these transformations on analogous piperazine systems.

| Transformation | Reagent Class | Example Reagent | Functional Group Introduced |

| Alkylation | Alkyl Halide | Methyl Iodide | Methyl (-CH₃) |

| Alkylation | Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Substituted Alkyl Group |

| Acylation | Acyl Chloride | Acetyl Chloride | Acetyl (-COCH₃) |

| Acylation | Acid Anhydride | Acetic Anhydride | Acetyl (-COCH₃) |

| Sulfonylation | Sulfonyl Chloride | Tosyl Chloride | Tosyl (-SO₂C₇H₇) |

This table illustrates general reactions applicable to the secondary amine on the piperazine ring based on standard organic chemistry principles and syntheses of related compounds.

Condensation Reactions and Formation of Imine Derivatives (e.g., Schiff bases)

The formation of imines, commonly known as Schiff bases, typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). nih.gov The mechanism proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine. nih.govnih.gov

In the case of this compound, all three nitrogen atoms are secondary amines. Therefore, this molecule cannot directly undergo a classical Schiff base condensation to form a stable imine derivative, as this reaction requires a primary amine. While reactions with carbonyls are possible, they would lead to the formation of enamines or other adducts rather than a simple imine.

However, a primary aniline analog, 4-(piperazin-2-yl)aniline, would be a suitable substrate for Schiff base formation. Such a derivative could react with various aldehydes and ketones to yield a wide range of imine-containing structures, which are valuable in coordination chemistry and as synthetic intermediates.

Oxidative and Reductive Manipulations of the Scaffold

The this compound scaffold can be subjected to various oxidative and reductive transformations.

Reduction: A common synthetic route to aniline derivatives involves the reduction of a corresponding nitro-aromatic precursor. For example, the synthesis of N-methylpiperazine substituted anilines can be achieved by the catalytic hydrogenation of a nitro-substituted precursor using catalysts like palladium on carbon (Pd/C). google.com Similarly, the synthesis of certain phenylpiperazine derivatives involves the reduction of a sulfonyl chloride to a thiol using reagents like red phosphorus and iodine. nih.gov This highlights that a nitro-substituted version of the title compound, such as N-methyl-4-(piperazin-2-yl)-2-nitroaniline, would be a key intermediate, with the final step being the reduction of the nitro group.

Oxidation: The aniline ring is susceptible to oxidation, which can lead to the formation of various products, including quinones or polymeric materials, depending on the oxidant and reaction conditions. The secondary amines in both the aniline and piperazine moieties can also be oxidized. Care must be taken to control the reaction conditions to achieve selective oxidation at a desired site.

Complexation Chemistry: this compound as a Ligand

Piperazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. biointerfaceresearch.com The two nitrogen atoms of the piperazine ring can chelate to a metal center, and the ring can adopt different conformations, such as chair or boat, upon complexation to accommodate the geometric requirements of the metal ion. nih.gov

This compound possesses multiple potential donor atoms: the two nitrogens of the piperazine ring and the nitrogen of the N-methylaniline group. This allows it to function as a bidentate ligand (using the two piperazine nitrogens) or potentially as a tridentate ligand. The coordination of piperazine-containing ligands to metal ions like Mn(II), Fe(II), Co(II), Ni(II), and Cu(I) has been reported. nih.gov The resulting metal complexes often exhibit interesting structural and electronic properties. For example, palladium(II) complexes with N,N'-donor ligands derived from aniline have been synthesized and characterized as having distorted square planar geometries. researchgate.net

The table below provides examples of metal complexes formed with ligands containing the piperazine motif.

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Ni(II) | Small piperazine-containing azamacrocycles | Boat conformation of piperazine | nih.gov |

| Cu(I) | 18-membered macrocycle with piperazine | Mononuclear complex | nih.gov |

| Mn(II) | 17-membered piperazine congener | Template-synthesized complex | nih.gov |

| Pd(II) | N-(pyridin-2-ylmethyl) aniline derivatives | Distorted Square Planar | researchgate.net |

| Zn(II) | N-(pyridin-2-ylmethylene) aniline derivatives | Distorted Tetrahedral | researchgate.net |

This table summarizes findings from related piperazine-based ligands to illustrate the potential coordination chemistry of this compound.

Computational Chemistry Investigations of N Methyl 4 Piperazin 2 Yl Aniline

Quantum Chemical Modeling of Molecular Structure and Conformation

Quantum chemical modeling is a fundamental tool for predicting the three-dimensional structure and conformational preferences of molecules. These computational methods provide insights into geometric parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding a molecule's physical and chemical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with a basis set such as 6-311G(d,p) or 6-31G(d,p), is frequently employed for geometry optimization and vibrational frequency calculations of aniline (B41778) and piperazine (B1678402) derivatives. researchgate.netjddtonline.infomdpi.com

For N-Methyl-4-(piperazin-2-YL)aniline, DFT calculations would be used to determine the most stable conformation. The piperazine ring typically adopts a chair conformation to minimize steric strain. ias.ac.ined.ac.uk The orientation of the N-methylaniline substituent at the C2 position of the piperazine ring can be either axial or equatorial, with DFT calculations helping to determine the lower energy conformer. The geometry of the aniline moiety, including the planarity of the ring and the orientation of the methylamino group, would also be optimized. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Aniline Ring) | ~1.39 Å |

| Bond Length | C-N (Piperazine Ring) | ~1.46 Å |

| Bond Angle | C-N-C (Piperazine Ring) | ~110° |

| Bond Angle | C-C-N (Aniline Ring) | ~120° |

| Dihedral Angle | C-N-C-C (Piperazine Ring) | ~55° (Chair) |

Note: These values are illustrative and based on typical parameters for similar molecular fragments calculated using DFT methods.

Ab Initio Computational Methodologies

Ab initio (from first principles) methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations used to study molecular structure. These methods are based on solving the Schrödinger equation without using empirical parameters. While often more computationally demanding than DFT, they provide a valuable reference for electronic structure and geometry. nih.gov

For this compound, ab initio calculations would be used to predict its protonation state and conformational energies. nih.gov The piperazine ring contains two nitrogen atoms that can be protonated. Ab initio methods can compute the pKa values to predict which nitrogen is more basic and the likely protonation state at physiological pH. nih.govnih.gov These calculations can also determine the relative energies of different conformers, such as the chair and boat forms of the piperazine ring, confirming the energetic preference for the chair conformation. ias.ac.in

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide detailed insights into the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. thaiscience.info A small HOMO-LUMO gap generally indicates high chemical reactivity and a tendency for the molecule to be easily polarized.

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-methylaniline ring, which acts as the primary electron-donating part of the molecule. The LUMO is likely distributed over the aromatic ring system. DFT calculations, such as those using the B3LYP functional, are commonly used to compute these orbital energies. thaiscience.inforesearchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are representative based on calculations for substituted anilines and arylpiperazines. thaiscience.inforesearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution and reactive sites within a molecule. jddtonline.info The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

In this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atoms of both the aniline and piperazine moieties, as these are the most electronegative atoms with lone pairs of electrons. jddtonline.inforesearchgate.net These sites are the primary centers for electrophilic attack and hydrogen bonding. The hydrogen atoms, particularly those attached to nitrogen (N-H), and the aromatic protons would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy using second-order perturbation theory (E(2)). materialsciencejournal.org A high E(2) value signifies a strong interaction and significant electron delocalization. materialsciencejournal.org

Table 3: Predicted NBO Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| n(N_aniline) | π(C-C_aromatic) | 20 - 40 |

| n(N_piperazine) | σ(C-C_piperazine) | 2 - 5 |

| n(N_piperazine) | σ*(C-H_piperazine) | 1 - 3 |

Note: These energy values are illustrative, based on typical NBO analyses of similar amine and aniline-containing compounds. materialsciencejournal.orgwisc.edu

Spectroscopic Property Prediction via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods based on Density Functional Theory (DFT) are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. nih.gov Quantum mechanical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are performed on the optimized geometry of the molecule. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common level of theory for such calculations. mdpi.com Calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_calc). mdpi.com The resulting predicted chemical shifts can help in assigning signals in experimental spectra and can be used to distinguish between different possible conformations or isomers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is illustrative of results obtained from DFT calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline-CH (ortho to NHMe) | 6.75 | 113.2 |

| Aniline-CH (meta to NHMe) | 7.15 | 129.5 |

| Aniline-C (ipso to NHMe) | - | 148.1 |

| Aniline-C (ipso to Piperazine) | - | 127.8 |

| N-Methyl (CH₃) | 2.85 | 30.9 |

| Piperazine C-3, C-5 (axial H) | 2.90 | 46.5 |

| Piperazine C-3, C-5 (equatorial H) | 3.10 | 46.5 |

| Piperazine C-2, C-6 (axial H) | 3.05 | 53.8 |

| Piperazine C-2, C-6 (equatorial H) | 3.25 | 53.8 |

| Piperazine N1-H | 1.95 | - |

| Aniline N-H | 4.10 | - |

Vibrational Frequencies Prediction: Theoretical vibrational (infrared and Raman) spectra can be calculated for the optimized molecular structure. These calculations determine the frequencies of the normal modes of vibration. The B3LYP method is also frequently used for these predictions. mdpi.com Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). researchgate.net The Potential Energy Distribution (PED) is analyzed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the molecule's functional groups. mdpi.com

Table 2: Predicted Vibrational Frequencies and Assignments for this compound The following data is illustrative of results obtained from DFT calculations.

| Predicted Frequency (cm⁻¹) (Scaled) | Assignment (based on PED) | Vibrational Mode |

| 3450 | N-H stretch (Aniline) | Stretching |

| 3380 | N-H stretch (Piperazine) | Stretching |

| 3055 | C-H stretch (Aromatic) | Stretching |

| 2945 | C-H stretch (Methyl, asymmetric) | Stretching |

| 2850 | C-H stretch (Piperazine CH₂) | Stretching |

| 1610 | C=C stretch (Aromatic ring) | Stretching |

| 1520 | N-H bend (Aniline) | Bending |

| 1450 | CH₂ scissors (Piperazine) | Bending |

| 1315 | C-N stretch (Aromatic-N) | Stretching |

| 1180 | C-N stretch (Piperazine) | Stretching |

Exploration of Non-Covalent Interactions within the this compound System

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, conformation, and crystal packing of molecules. Computational methods allow for the detailed investigation of these weak forces, such as hydrogen bonds, van der Waals forces, and π-interactions within the this compound system.

Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions based on the molecule's calculated electron density. researchgate.net QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature and strength of the interaction. For instance, a BCP between a hydrogen donor (like an N-H group) and an acceptor (like a nitrogen atom) is indicative of a hydrogen bond. researchgate.net

NCI plots provide a visually intuitive representation of non-covalent interactions in real space. They are based on the reduced density gradient (RDG) and color-code isosurfaces according to the nature of the interaction: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. researchgate.net These analyses can be performed on a single molecule to identify intramolecular interactions that stabilize a particular conformer or on a molecular dimer or crystal structure to investigate intermolecular forces.

Table 3: Hypothetical QTAIM Parameters for Intramolecular Interactions in this compound This table illustrates typical computational results for non-covalent interactions.

| Interaction Type | Atom Pair | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Interaction Energy (kcal/mol) |

| Intramolecular H-Bond | N1-H···N(Aniline) | 0.025 | +0.085 | -3.5 |

| van der Waals | C(Methyl)-H···H-C(Aniline) | 0.009 | +0.021 | -0.8 |

| Steric Repulsion | H(Piperazine)···H(Aniline) | 0.015 | -0.010 | +0.5 |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them. This approach allows for the determination of reaction pathways and the calculation of activation energies, providing deep insight into reaction feasibility and kinetics. mdpi.com

Table 4: Hypothetical Energetics for a Hydrogen Abstraction Reaction by a Hydroxyl Radical This table presents illustrative energy values for a computational mechanistic study.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + •OH | 0.0 |

| TS1 | Transition state for H-abstraction from aniline N-H | +5.2 |

| Product 1 | Aniline-N-radical + H₂O | -25.8 |

| TS2 | Transition state for H-abstraction from methyl C-H | +7.9 |

| Product 2 | Methyl-C-radical + H₂O | -21.4 |

Molecular Docking for Ligand-Protein Interaction Prediction (focus on methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. impactfactor.org This method is central to structure-based drug design for predicting the binding mode and affinity of a ligand.

The methodology involves several key steps:

Receptor and Ligand Preparation: The three-dimensional structures of the target protein and the ligand (this compound) are prepared. This involves adding hydrogen atoms, assigning partial charges (e.g., using Gasteiger charges), and defining rotatable bonds in the ligand. researchgate.net

Binding Site Definition: The active site or binding pocket of the protein is identified. A grid box is then generated around this site, defining the search space for the docking algorithm. impactfactor.org

Docking Algorithm: A search algorithm explores possible binding poses of the ligand within the defined grid. Programs like AutoDock utilize a Lamarckian genetic algorithm to explore a wide range of conformational and orientational possibilities for the ligand. researchgate.net

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the ligand-protein complex. The pose with the lowest energy score is predicted to be the most favorable binding mode. impactfactor.orgnih.gov The results provide a binding affinity value (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and specific amino acid residues in the protein's active site.

Table 5: Illustrative Molecular Docking Results with a Kinase Target This table shows a hypothetical output from a molecular docking simulation.

| Parameter | Value/Description |

| Target Protein | Example Kinase (e.g., EGFR) |

| Docking Score / Binding Energy | -8.5 kcal/mol |

| Predicted Interactions | Hydrogen Bonds: - Piperazine N1-H with Asp855- Aniline N-H with Thr790Hydrophobic Interactions: - Aniline ring with Leu718, Val726- Methyl group with Ala743 |

| Predicted Pose | The aniline moiety occupies a hydrophobic pocket while the piperazine group forms key hydrogen bonds at the hinge region of the kinase. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-4-(piperazin-2-YL)aniline, and what critical parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4-chloronitrobenzene with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). The nitro group is then reduced to an amine using catalytic hydrogenation or sodium borohydride, followed by dihydrochloride salt formation with HCl . Key parameters include reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents. Impurities such as unreacted intermediates can be minimized via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- LCMS : Retention time and mass-to-charge ratio (e.g., m/z = 264.2 [M+H]⁺ for the dihydrochloride salt) confirm molecular weight .

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and amine protons (broad δ 3.0–4.0 ppm) validate connectivity .

- Melting Point : Pure forms exhibit sharp melting points (e.g., 89–91°C for the free base; 270°C decomposition for derivatives) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer :

- Solubility : Moderately soluble in polar solvents (e.g., DMF, DMSO) but poorly in water. Dihydrochloride salts improve aqueous solubility for biological assays .

- Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at –20°C. Degradation products include N-oxides (via oxidation) or ring-substituted derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Analyze LCMS and NMR spectra for side products (e.g., incomplete reduction of nitro groups or residual solvents). Use deuterated solvents to avoid interference .

- Crystallography : Single-crystal XRD (e.g., CCDC entries) resolves ambiguities in stereochemistry or protonation states .

- Controlled Replicates : Standardize reaction conditions (e.g., reflux time, cooling rates) to minimize variability. For example, extended reflux in acetonitrile with ZnCl₂ improved crystallinity in related piperazine derivatives .

Q. What environmental factors influence the compound’s stability and degradation pathways?

- Answer :

- pH : Protonation of the piperazine ring at acidic pH (<3) enhances solubility but accelerates hydrolysis. Neutral to alkaline conditions (pH 7–9) favor stability .

- Temperature : Degradation rates increase above 40°C, forming byproducts like 4-methylpiperazine via ring cleavage .

- Photocatalysis : MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation degrade aniline derivatives via hydroxyl radical (•OH) attack, suggesting environmental remediation strategies .

Q. How can reaction conditions be optimized for derivatives with modified bioactivity?

- Methodological Answer :

- DoE (Design of Experiments) : Use Box-Behnken models to optimize variables (e.g., catalyst loading, temperature). For example, a 3-factor design improved photocatalytic degradation efficiency by 35% .

- Reductive Amination : Introduce N-methyl groups via paraformaldehyde and NaBH₄ to enhance lipophilicity and blood-brain barrier penetration, as seen in anti-Pneumocystis agents .

- Sulfonyl Substituents : Incorporate aryl sulfonyl groups (e.g., 4-fluorophenylsulfonyl) via SNAr reactions to modulate receptor binding, achieving >98% purity via LCMS-guided purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.